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Compound of Interest

Compound Name: Isopropyl 4-aminobenzoate

Cat. No.: B097842

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Isopropyl 4-aminobenzoate (CAS No. 18144-43-9), a compound of interest in pharmaceutical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for Isopropyl 4-aminobenzoate is summarized below. This
information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum provides detailed information about the hydrogen atom
environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.8 Doublet 2H Aromatic (Ar-H)
6.6 Doublet 2H Aromatic (Ar-H)
5.2 Septet (q) 1H -CH(CH3)2
1.4 Doublet 6H -CH(CHs)2

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR: While specific peak-by-peak data from the conducted search is not available, the

expected chemical shifts for the carbon environments in Isopropyl 4-aminobenzoate are well-
established based on its structure. The Spectral Database for Organic Compounds (SDBS)
lists an entry for this compound under number 1517, confirming the availability of this data in

specialized databases.[1]

Chemical Shift (8) ppm (Expected Range)

Carbon Assignment

166-168 C=0 (Ester)

150-152 C-NH2z (Aromatic)

131-132 C-H (Aromatic, ortho to -COO)
119-121 C-COO (Aromatic)

113-114 C-H (Aromatic, ortho to -NHz)
67-69 -CH(CHs)2

21-23 -CH(CH3)2

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies. While a specific peak list was not retrieved in the search,

the expected absorption bands for Isopropyl 4-aminobenzoate are as follows. An IR spectrum
Is available in the Spectral Database for Organic Compounds (SDBS) under number 1517.[1]
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Wavenumber (cm~?)

(Expected Range) Vibration Type Functional Group
3450-3250 N-H Stretch Primary Amine (-NHz2)
3100-3000 C-H Stretch Aromatic

3000-2850 C-H Stretch Aliphatic

1715-1685 C=0 Stretch Ester

1600-1475 C=C Stretch Aromatic Ring
1300-1200 C-O Stretch Ester

1200-1000 C-N Stretch Aromatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

m/z Relative Intensity (%) Assignment

179 23.19 [M]* (Molecular lon)
137 55.09 [M - CsHe]*

120 99.99 [M - CsH7O]*

92 21.60 [CeHsN]*

65 24.54 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of

Isopropyl 4-aminobenzoate.

Synthesis of Isopropyl 4-aminobenzoate
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A common method for the synthesis of Isopropyl 4-aminobenzoate is through the Fischer
esterification of 4-aminobenzoic acid with isopropanol.

Materials:

4-Aminobenzoic acid

Isopropanol

Concentrated sulfuric acid (catalyst)

Ethyl acetate

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

e In a round-bottomed flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.
o Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

o Reflux the reaction mixture for several hours. The progress of the reaction can be monitored
by thin-layer chromatography.

 After the reaction is complete, cool the mixture to room temperature.

o Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
o Extract the product into an organic solvent such as ethyl acetate.

e Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

e Remove the solvent under reduced pressure to obtain the crude product.

e The product can be further purified by recrystallization or column chromatography.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b097842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Instrumentation: A 300 MHz or higher NMR spectrometer.

e IH NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
higher concentration of the sample (20-50 mg) and a greater number of scans are typically
required.

IR Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum
can be obtained from a solution in a suitable solvent (e.g., CCls) or as a nujol mull.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition: Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent,
such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or
liquid chromatography (LC-MS) system.

o Acquisition: For electron ionization (El), a standard electron energy of 70 eV is typically
used.
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Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Isopropyl 4-aminobenzoate.
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Caption: Workflow for the synthesis and spectroscopic characterization of Isopropyl 4-
aminobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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